

Application Note: In Vitro Angiogenesis Assays Using HUVECs and Nepidermin (rhEGF)

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Compound of Interest

Compound Name: *Nepidermin*

Cat. No.: *B3029317*

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Audience: Researchers, scientists, and drug development professionals.

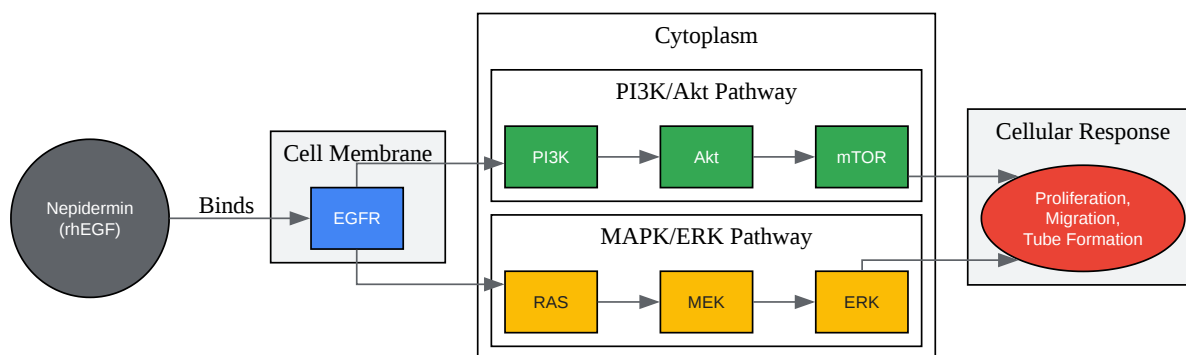
Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for tissue development, wound healing, and various pathological conditions, including cancer and diabetic retinopathy.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable primary cell model for studying the molecular mechanisms of angiogenesis in vitro. **Nepidermin**, a recombinant human Epidermal Growth Factor (rhEGF), is a potent signaling protein that stimulates cell growth, proliferation, and differentiation by binding to the Epidermal Growth Factor Receptor (EGFR).[3] Studies have shown that EGF promotes angiogenesis by inducing endothelial cell migration and tube formation, making it a key molecule for investigation in angiogenesis research.[4] This application note provides detailed protocols for two standard in vitro angiogenesis assays—the Tube Formation Assay and the Wound Healing Assay—using HUVECs stimulated with **Nepidermin**.

Nepidermin (rhEGF) Signaling in Angiogenesis

Nepidermin exerts its pro-angiogenic effects by binding to the EGFR on the surface of endothelial cells.[3] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream intracellular signaling pathways.[3] Two major pathways implicated in EGF-induced angiogenesis are the PI3K/Akt and the MAPK/ERK pathways.[4] Activation of these pathways ultimately leads to the cellular responses necessary for

angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.[4]

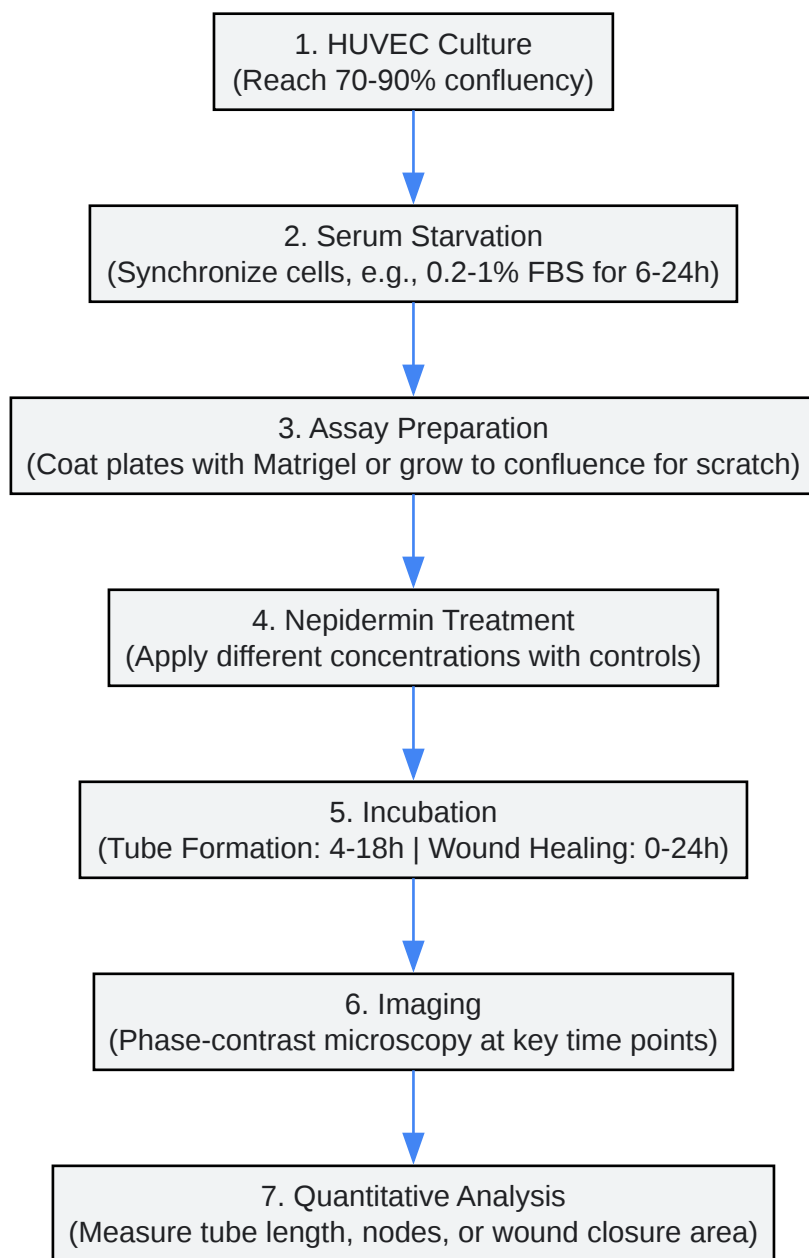


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Caption: Nepidermin (rhEGF) signaling cascade in endothelial cells.

Experimental Workflow Overview

The general workflow for assessing **Nepidermin**-induced angiogenesis involves several key stages, from initial cell culture to final quantitative analysis. Proper planning and execution at each step are critical for obtaining reproducible and reliable results.



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Caption: General experimental workflow for in vitro angiogenesis assays.

Protocol 1: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.^{[2][5]}

Materials:

- HUVECs (passage 2-6)
- Endothelial Cell Growth Medium (EGM)
- Endothelial Cell Basal Medium (EBM) with 0.5-1% FBS
- **Nepidermin** (rhEGF)
- VEGF (Positive Control)
- Growth Factor Reduced (GFR) Basement Membrane Extract (BME)
- Cold, sterile 96-well plate
- Sterile pipette tips

Procedure:

- Plate Preparation: Thaw GFR BME on ice overnight at 4°C. Pre-cool a 96-well plate and pipette tips at 4°C for at least 30 minutes.[\[2\]](#)
- BME Coating: Using the pre-cooled tips, add 50 µL of GFR BME to each well of the cold 96-well plate. Ensure the BME is distributed evenly.[\[6\]](#)
- Gelation: Incubate the plate at 37°C and 5% CO₂ for 30-60 minutes to allow the BME to solidify.[\[2\]](#)[\[6\]](#)
- Cell Preparation: While the BME is solidifying, harvest HUVECs that are 70-90% confluent. Resuspend the cells in EBM containing 1% FBS to a final concentration of 2-3 x 10⁵ cells/mL.[\[7\]](#)
- Treatment Preparation: Prepare serial dilutions of **Nepidermin** in EBM (e.g., 1, 10, 50, 100 ng/mL). Prepare a positive control (e.g., 50 ng/mL VEGF) and a negative control (EBM with 1% FBS only).
- Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension (containing 2-3 x 10⁴ cells) to each BME-coated well. Immediately add your prepared treatments (**Nepidermin**, VEGF, or vehicle control).[\[6\]](#)

- Incubation: Incubate the plate at 37°C and 5% CO₂. Tube formation typically begins within 2-4 hours and peaks between 6-12 hours.[2][8]
- Imaging: At the desired time point (e.g., 8 hours), visualize the tube networks using a phase-contrast inverted microscope and capture images at 4x or 10x magnification.

Quantitative Analysis: The captured images can be analyzed using software like ImageJ with the Angiogenesis Analyzer plugin.[2][9] Key parameters to quantify include:

- Total Tube Length: The sum of the lengths of all tube segments.
- Number of Nodes/Junctions: The points where three or more tubes intersect.
- Number of Meshes/Loops: The enclosed areas formed by the tube network.[2]

Protocol 2: Wound Healing (Scratch) Assay

This assay measures collective cell migration, a key component of angiogenesis. A "wound" is created in a confluent monolayer of HUVECs, and the rate of closure is monitored over time. [10][11]

Materials:

- HUVECs (passage 2-6)
- EGM and EBM
- **Nepidermin** (rhEGF)
- FBS (Positive Control)
- Sterile p200 pipette tip or wound healing insert
- 24-well plates

Procedure:

- Cell Seeding: Seed HUVECs in a 24-well plate and grow them in EGM until they form a 100% confluent monolayer.[9]
- Serum Starvation: Once confluent, replace the growth medium with low-serum EBM (e.g., 1% FBS) and incubate for 6-24 hours to inhibit cell proliferation and synchronize the cells.[9]
- Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[11] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
- Washing: Gently wash each well twice with PBS to remove dislodged cells and debris.[9]
- Treatment: Add EBM containing the desired concentrations of **Nepidermin** (e.g., 10, 50 ng/mL).[12] Use 5-10% FBS as a positive control and serum-free/low-serum EBM as a negative control.[12]
- Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well. This serves as the baseline (T=0).
- Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at subsequent time points (e.g., 8, 12, and 24 hours) to monitor wound closure. [13]

Quantitative Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using ImageJ or other imaging software.[13] The percentage of wound closure is calculated as follows:

$$\text{Wound Closure (\%)} = [(\text{Area at T=0} - \text{Area at T=x}) / \text{Area at T=0}] \times 100$$

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups. Data are typically presented as mean \pm standard deviation (SD) from at least three biological replicates.

Table 1: Example Data Summary for Tube Formation Assay (8 hours)

Treatment Group	Total Tube Length (μm)	Number of Nodes	Number of Meshes
Negative Control (1% FBS)	1500 ± 210	25 ± 5	15 ± 4
Nepidermin (10 ng/mL)	2800 ± 350	55 ± 8	35 ± 6
Nepidermin (50 ng/mL)	4500 ± 420	90 ± 12	60 ± 9
Positive Control (VEGF 50 ng/mL)	4800 ± 500	95 ± 15	65 ± 11

Table 2: Example Data Summary for Wound Healing Assay

Treatment Group	Wound Closure at 12h (%)	Wound Closure at 24h (%)
Negative Control (1% FBS)	15 ± 3	30 ± 5
Nepidermin (10 ng/mL)	35 ± 5	70 ± 8
Nepidermin (50 ng/mL)	50 ± 6	95 ± 4
Positive Control (10% FBS)	60 ± 7	100 ± 0

Conclusion

The tube formation and wound healing assays are robust, quantifiable, and reproducible methods for investigating the pro-angiogenic effects of **Nepidermin** on HUVECs.[2][10] By following these detailed protocols, researchers can effectively assess how **Nepidermin** modulates endothelial cell differentiation and migration, providing valuable insights into its role in angiogenesis for both physiological and pathological research.

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